An In-depth Technical Guide to 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid: A Privileged Scaffold in Kinase Inhibitor Discovery
An In-depth Technical Guide to 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid: A Privileged Scaffold in Kinase Inhibitor Discovery
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the strategic identification and utilization of versatile chemical scaffolds are paramount. 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid emerges as a significant heterocyclic building block, valued by medicinal chemists for its inherent structural features that are conducive to the development of potent and selective kinase inhibitors.[1] This technical guide provides an in-depth exploration of this compound, from its rational synthesis and chemical characteristics to its application in the generation of targeted therapeutics, supported by detailed experimental protocols and mechanistic insights.
The core structure, a fusion of an isonicotinic acid moiety and a 3-(trifluoromethyl)phenylamino group, presents a unique combination of properties. The trifluoromethyl (CF3) group is a well-established pharmacophore known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity for target proteins.[1] The isonicotinic acid portion, with its carboxylic acid handle, offers a versatile point for synthetic elaboration, enabling the construction of diverse compound libraries through amide coupling and other functional group interconversions.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive technical overview grounded in scientific literature and field-proven insights.
Physicochemical Properties and Data
A foundational understanding of a compound begins with its fundamental physicochemical properties. The key identifiers and characteristics of 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-4-carboxylic acid | PubChem |
| CAS Number | 214644-30-7 | Vendor Data |
| Molecular Formula | C13H9F3N2O2 | PubChem |
| Molecular Weight | 282.22 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General Knowledge |
Strategic Synthesis of the Core Scaffold
The efficient construction of the 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid scaffold is critical for its application in drug discovery programs. The most prevalent and logical synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation or a related palladium-catalyzed coupling reaction, between a halo-isonicotinic acid derivative and 3-(trifluoromethyl)aniline.
The rationale for this approach lies in the reactivity of the starting materials. 2-Chloronicotinic acid (or its ester) provides an activated electrophilic site on the pyridine ring, susceptible to nucleophilic attack by the aniline. The choice of catalyst and conditions is crucial for achieving high yields and purity.
Experimental Protocol: Ullmann-type Condensation for the Synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid
This protocol is a representative method adapted from procedures for analogous N-aryl nicotinic acid derivatives.
Objective: To synthesize 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid via a copper-catalyzed N-arylation reaction.
Materials:
-
2-Chloronicotinic acid
-
3-(Trifluoromethyl)aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.
Causality and Self-Validation:
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other reagents.
-
Anhydrous Solvent: Water can interfere with the reaction and reduce the yield.
-
Base (K2CO3): Acts as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.
-
Acidification: Protonates the carboxylate to the carboxylic acid, facilitating its extraction into the organic phase.
-
Purification: Ensures the removal of unreacted starting materials, catalyst residues, and byproducts, which is critical for subsequent applications. The purity should be verified by NMR and LC-MS.
Caption: Synthetic workflow for 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid.
Mechanism of Action and Biological Targets: A Gateway to Kinase Inhibition
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules. Its derivatives have shown significant activity as inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.
Targeting Serine/Arginine-Rich Protein Kinases (SRPKs)
A prominent example of a therapeutic agent derived from this scaffold is N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide (SRPIN340) .[2][3] This compound is a potent and selective inhibitor of SRPK1 and SRPK2.[4][5]
SRPKs are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. In many cancers, the expression and activity of SRPKs are upregulated, leading to aberrant splicing of key proteins involved in cell proliferation, angiogenesis, and apoptosis.[3][4] For instance, SRPK1 can modulate the splicing of vascular endothelial growth factor (VEGF), promoting the production of pro-angiogenic isoforms.[6]
By competitively binding to the ATP-binding site of SRPK1, SRPIN340 prevents the phosphorylation of SR proteins, thereby correcting the aberrant splicing events and exerting anti-cancer effects.[4][5][7]
Caption: SRPK1 signaling pathway and its inhibition by SRPIN340.
Targeting the RAS-RAF-MEK-ERK (MAPK) Pathway
Derivatives of the 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid scaffold have also been investigated as inhibitors of RAF kinases, key components of the MAPK signaling pathway. This pathway is a central regulator of cell growth, differentiation, and survival, and its hyperactivation due to mutations in RAS or RAF is a hallmark of many cancers, including melanoma.[8][9][10]
RAF inhibitors act by binding to the ATP-binding pocket of BRAF (a member of the RAF kinase family), preventing its activation and subsequent phosphorylation of its downstream target, MEK.[9] This blocks the entire signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells harboring activating BRAF mutations.[9]
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and its inhibition.
Biological Evaluation: Protocols and Data
The assessment of the biological activity of compounds derived from 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid involves a tiered approach, starting with in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and mechanism of action.
Quantitative Biological Activity Data
The following table summarizes the reported biological activity of SRPIN340, a key derivative of the core scaffold.
| Compound | Target | Assay Type | Value | Cell Line | Source |
| SRPIN340 | SRPK1 | Kinase Inhibition (Ki) | 0.89 µM | - | [5] |
| SRPIN340 | Cell Viability | MTT Assay (IC50) | 44.7 µM | HL60 (AML) | [5] |
| SRPIN340 | Cell Viability | MTT Assay (IC50) | 92.2 µM | Molt4 (ALL-T) | [5] |
| SRPIN340 | Cell Viability | MTT Assay (IC50) | 82.3 µM | Jurkat (ALL-T) | [5] |
| 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid | Staphylococcus aureus | Antimicrobial (MIC) | 32 µg/mL | - | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the potency of a test compound against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., SRPK1).
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[11][12]
Materials:
-
Target kinase (e.g., recombinant human SRPK1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
Test compound (serially diluted in DMSO)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the kinase/antibody mixture and the tracer in TR-FRET dilution buffer.
-
Compound Plating: Add 5 µL of the serially diluted test compound to the wells of the 384-well plate. Include controls for no inhibitor (DMSO only) and no kinase.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Self-Validation:
-
TR-FRET Principle: The use of time-resolved fluorescence minimizes interference from background fluorescence, providing a robust and sensitive assay.
-
Competitive Binding: The assay directly measures the ability of the compound to bind to the ATP pocket of the kinase, providing a clear measure of target engagement.
-
Controls: The inclusion of appropriate controls ensures that the observed signal change is due to the specific inhibition by the test compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cultured cells.[4][13]
Objective: To determine the IC50 value of a test compound in a cancer cell line.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]
Materials:
-
Cancer cell line (e.g., HL60 leukemia cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium.[4]
-
Compound Treatment: After allowing the cells to adhere (if applicable), add 100 µL of medium containing the serially diluted test compound to the respective wells. Include a vehicle control (e.g., 0.4% DMSO).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[4][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality and Self-Validation:
-
Mitochondrial Activity: The assay is a reliable indicator of cell health as it measures mitochondrial function, which is essential for cell viability.
-
Dose-Response Curve: Generating a full dose-response curve provides a robust measure of the compound's potency and allows for the determination of the IC50 value.
-
Reproducibility: The protocol is standardized and widely used, allowing for reproducible results and comparison across different studies.
Conclusion and Future Perspectives
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid stands as a testament to the power of scaffold-based drug design. Its strategic combination of a versatile synthetic handle and a bio-enhancing trifluoromethyl group makes it a highly valuable starting point for the development of targeted therapies. The successful generation of potent kinase inhibitors such as SRPIN340 highlights the potential held within this chemical framework.
Future research efforts will likely continue to leverage this scaffold for the development of inhibitors against a broader range of kinases and other therapeutic targets. The exploration of different substitution patterns on both the phenyl and pyridine rings will undoubtedly yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease continues to evolve, privileged scaffolds like 2-{[3-(trifluoromethyl)phenyl]amino}isonicotinic acid will remain essential tools in the arsenal of medicinal chemists, paving the way for the next generation of precision medicines.
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